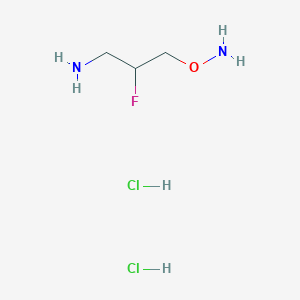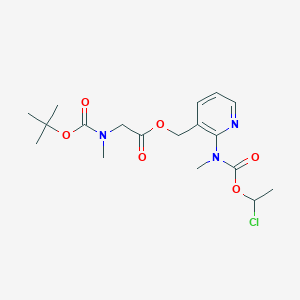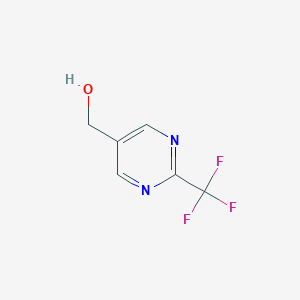
(2-(Trifluoromethyl)pyrimidin-5-yl)methanol
概要
説明
The compound (2-(Trifluoromethyl)pyrimidin-5-yl)methanol is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. One of the fluorine atoms in the trifluoromethyl group is likely to enhance the compound's chemical stability and could affect its reactivity due to the strong electronegativity of fluorine.
Synthesis Analysis
The synthesis of related pyrimidinyl methanol compounds involves various chemical reactions. For instance, the synthesis of α-(2,4-diaminopyrimidin-5-yl)(3,4,5-trimethoxyphenyl) methanol, a compound related to the target molecule, was achieved through oxidation and subsequent reduction starting from trimethoprim, with an overall yield of 66% . The structures of intermediates and the final product were confirmed using LC-MS, 1H NMR, 13C NMR, or IR techniques, supported by density functional calculations .
Molecular Structure Analysis
The molecular structure of pyrimidinyl methanol derivatives is characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3. The trifluoromethyl group attached to the pyrimidine ring is a strong electron-withdrawing group, which could influence the electronic properties of the molecule.
Chemical Reactions Analysis
The photochemical reduction of 4,6-dimethyl-2-pyrimidinol, a compound structurally similar to the target molecule, leads to different products depending on the solvent used. In methanol, an addition product is formed, while in 2-propanol, a dihydrodimer is produced . The dihydrodimer can further react under acid catalysis to yield different cyclic compounds . Additionally, nitrous acid reacts with the dihydrodimer to produce the dioxime of 2-hydroxy-4,6-pyrimidinedicarbaldehyde .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of (2-(Trifluoromethyl)pyrimidin-5-yl)methanol are not detailed in the provided papers, the presence of the trifluoromethyl group is known to influence such properties. For example, the synthesis of (4-(trifluoromethyl)-hexahydro-4-hydroxy-1-methyl-6-aryl-2-thioxopyrimidin-5-yl)(4-methoxyphenyl)methanone derivatives shows that trifluoromethyl groups can be incorporated into pyrimidinyl compounds, which may enhance their antimicrobial activity . The identification of these compounds was established using elemental analysis, IR, 1H-NMR, and mass spectral data .
科学的研究の応用
Regioselective Synthesis and Pharmacological Interest
- Pharmacological Synthesis : A study by Zanatta et al. (2020) reports the regioselective synthesis of novel pyrazolyl-pyrimidine hybrids from reactions involving trifluoromethylated pyrimidines. These compounds were tested for their inhibitory activity against human acetylcholinesterase and butyrylcholinesterase, with some showing significant activity, indicating potential pharmacological applications (Zanatta et al., 2020).
Chemical Structure and Properties
- Crystal Structure Analysis : Research on the crystal structure of nuarimol, a pyrimidine fungicide, which includes the (pyrimidin-5-yl)methanol moiety, was conducted by Kang et al. (2015). This study detailed the molecular arrangement and interactions within the crystal, contributing to the understanding of its chemical behavior (Kang et al., 2015).
Synthesis of Novel Compounds
- Functionalized Pyrimidines : Sambaiah et al. (2017) described a versatile procedure for synthesizing functionalized novel chromeno[4,3-d]pyrimidin-5-ol derivatives, showcasing the utility of pyrimidine derivatives as intermediates in organic synthesis (Sambaiah et al., 2017).
- Antimicrobial Activity : A study by Vlasov et al. (2018) synthesized chromen-pyrimidinone derivatives and tested their antimicrobial activity, suggesting the potential of these compounds in developing new antimicrobial agents (Vlasov et al., 2018).
Application in Kinase Inhibition
- Kinase Inhibition and Antiproliferative Activities : Research by Marquise et al. (2015) focused on the synthesis of pyrido[3′,2′:4,5]pyrrolo[1,2-c]pyrimidines from triaryl methanols, evaluating their potential in kinase inhibition and antiproliferative activities in melanoma cells, highlighting the relevance of pyrimidine derivatives in medicinal chemistry (Marquise et al., 2015).
Safety And Hazards
特性
IUPAC Name |
[2-(trifluoromethyl)pyrimidin-5-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O/c7-6(8,9)5-10-1-4(3-12)2-11-5/h1-2,12H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTLPDJYINUPDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)C(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Trifluoromethyl)pyrimidin-5-yl)methanol | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

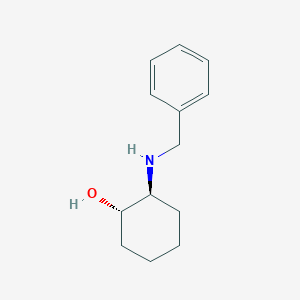
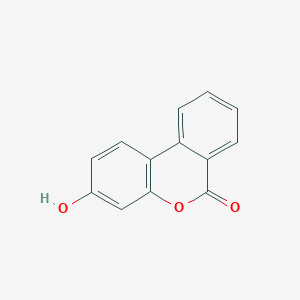

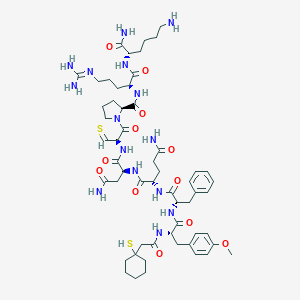
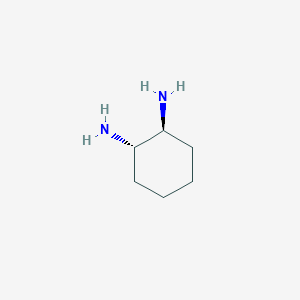

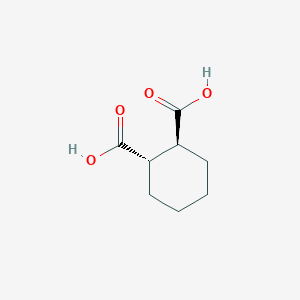

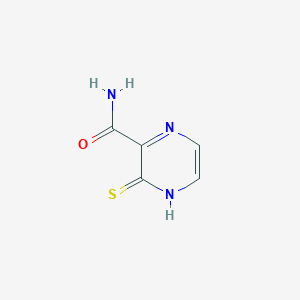
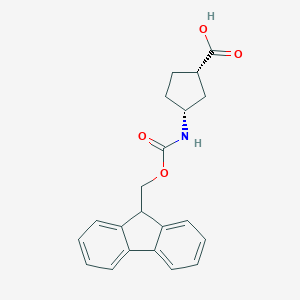

![(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-3-one methanesulfonate](/img/structure/B150904.png)
